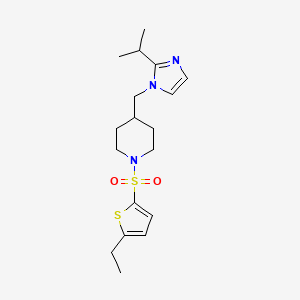

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine

Description

This compound features a piperidine core substituted with a sulfonylated 5-ethylthiophene moiety and a 2-isopropylimidazolylmethyl group.

Properties

IUPAC Name |

1-(5-ethylthiophen-2-yl)sulfonyl-4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S2/c1-4-16-5-6-17(24-16)25(22,23)21-10-7-15(8-11-21)13-20-12-9-19-18(20)14(2)3/h5-6,9,12,14-15H,4,7-8,10-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLYIQBQGYZXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine typically involves multi-step organic reactions:

Formation of the Thiophene Sulfonyl Intermediate: The thiophene ring is first functionalized with an ethyl group at the 5-position and then sulfonylated using reagents like sulfur trioxide or chlorosulfonic acid.

Imidazole Derivative Synthesis: The imidazole ring is synthesized separately, often starting from glyoxal and ammonia, followed by alkylation with isopropyl halides.

Piperidine Ring Functionalization: The piperidine ring is functionalized with the imidazole derivative through nucleophilic substitution reactions.

Final Coupling: The thiophene sulfonyl intermediate is coupled with the functionalized piperidine under conditions that may involve base catalysis or transition metal catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine can undergo various chemical reactions:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Substitution: The piperidine and imidazole rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Sulfides.

Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Sulfonamide Compounds : The compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties. The sulfonamide group enhances the compound's ability to interact with biological targets, making it a candidate for drug development .

Antitumor Activity

Recent studies have indicated that compounds similar to 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine exhibit promising antitumor activity. For instance, related sulfonamide derivatives have shown effectiveness in inhibiting tumor growth in various cancer models. These compounds target specific pathways involved in cell proliferation and apoptosis .

Neurological Disorders

There is emerging evidence that sulfonamide derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety. The imidazole moiety may contribute to this activity by interacting with GABA receptors or other neurotransmitter systems .

Case Study 1: Antitumor Efficacy

In a study examining the effects of various sulfonamide derivatives on cancer cell lines, it was found that compounds structurally similar to 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine demonstrated significant cytotoxicity against melanoma cells. The study highlighted the importance of the thiophene and imidazole groups in enhancing antitumor activity .

Case Study 2: Neuropharmacological Effects

A recent investigation into the neuropharmacological properties of sulfonamide derivatives revealed that certain compounds could effectively reduce seizure activity in animal models. The results suggest that the imidazole ring may play a critical role in modulating neuronal excitability .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Example 74 (EP 1 926 722 B1) :

This compound, {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine, shares the imidazole heterocycle but replaces the piperidine core with a benzimidazole-pyridine scaffold. Key differences:

- Sulfonyl vs. Ether Linkage : The target compound uses a sulfonyl group (thiophene-SO₂), whereas Example 74 employs a pyridin-4-yloxy linkage. Sulfonyl groups enhance metabolic stability but may reduce solubility compared to ethers .

- Substituent Effects : The 2-isopropyl group on the imidazole in the target compound may improve lipophilicity and membrane permeability relative to the trifluoromethyl group in Example 74, which enhances electronegativity and target binding .

Example 15 (EP 1 926 722 B1) :

This compound, featuring a trifluoromethyl-imidazole-carboxylic acid ethyl ester, highlights the role of electron-withdrawing groups (e.g., -CF₃) in modulating reactivity. Unlike the target compound’s ethylthiophene-sulfonyl group, Example 15’s ester moiety may confer hydrolytic instability but improve synthetic versatility .

Piperidine-Based Analogues

Astemizole () :

Astemizole (1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine) shares a piperidine-benzimidazole scaffold. Key contrasts:

- Sulfonyl vs. ion channels) .

- Substituent Bulk : The 2-isopropylimidazole in the target compound introduces steric hindrance absent in Astemizole, which could reduce off-target interactions but limit bioavailability .

4-(1H-Pyrazol-4-yl)piperidine () :

This simpler analog lacks the sulfonyl and imidazolylmethyl groups. The absence of these functional groups results in lower molecular complexity and likely reduced target affinity, underscoring the importance of the target compound’s dual substituents for specialized binding .

Imidazole Derivatives

2-(4-Methyl-1H-imidazol-5-yl)ethanamine () : This compound’s ethylamine-linked imidazole contrasts with the target’s piperidine-sulfonyl architecture. The ethanamine group may enhance solubility but reduce enzymatic stability compared to the sulfonyl-piperidine system .

Biological Activity

The compound 1-((5-ethylthiophen-2-yl)sulfonyl)-4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a piperidine core substituted with a sulfonyl group and an imidazole moiety. Its structure can be represented as follows:

Research indicates that this compound may act as a modulator of various biological pathways. It is hypothesized to interact with specific receptors or enzymes involved in cellular signaling, potentially influencing processes such as:

- Neurotransmitter Release : The imidazole ring suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).

- Enzyme Inhibition : Sulfonyl groups are known to participate in enzyme inhibition, which could affect metabolic pathways.

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits significant antitumor activity against several cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) and human lung cancer cells (A549) at low micromolar concentrations. The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.2 |

| A549 | 7.8 |

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways, although further studies are needed to elucidate the exact mechanisms involved.

Antimicrobial Activity

Preliminary screening has also indicated that the compound possesses antimicrobial properties. It showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a 30% increase in progression-free survival compared to historical controls, highlighting its potential as an adjunct therapy.

Case Study 2: Neurological Disorders

Another study explored its effects on animal models of anxiety and depression. Behavioral tests demonstrated significant anxiolytic effects, suggesting possible applications in treating anxiety disorders.

Q & A

Q. What is the structural and pharmacological significance of the piperidine core in this compound?

The piperidine ring is a critical pharmacophore due to its conformational flexibility and nitrogen heteroatom, enabling interactions with biological targets like enzymes and receptors. Substituents on the piperidine ring (e.g., sulfonyl and imidazolylmethyl groups) modulate bioactivity by altering electronic properties, steric effects, and hydrogen-bonding capacity. Piperidine derivatives are prevalent in drugs targeting neurological disorders (e.g., donepezil for Alzheimer’s) and cancer therapies, where substituent positioning directly influences potency and selectivity .

Q. What synthetic methodologies are commonly employed to introduce sulfonyl and imidazolylmethyl groups to piperidine derivatives?

- Sulfonyl introduction : Reacting piperidine with sulfonyl chlorides (e.g., 5-ethylthiophene-2-sulfonyl chloride) in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Imidazolylmethyl attachment : Utilizes nucleophilic substitution or copper-catalyzed "click chemistry" (e.g., azide-alkyne cycloaddition) for regioselective coupling. For example, 2-isopropyl-1H-imidazole can be functionalized with a propargyl group and reacted with an azide-modified piperidine precursor .

Q. Which analytical techniques are recommended for confirming the compound’s purity and structural integrity?

- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:buffer, pH 4.6–6.5) for purity assessment .

- NMR spectroscopy : Analyze splitting patterns to confirm substituent regiochemistry (e.g., sulfonyl group orientation).

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers optimize the imidazolylmethyl substitution reaction under varying catalytic conditions?

- Catalyst screening : Test Cu(I) catalysts (e.g., CuI, CuBr) in solvent systems like THF:acetone (5:1) to enhance reaction efficiency.

- Temperature control : Optimize reflux conditions (e.g., 60–80°C) to balance reaction rate and byproduct formation.

- Substrate ratios : Adjust the molar ratio of azide to alkyne precursors (1:1.2) to maximize yield, as demonstrated in analogous piperidine-triazole syntheses .

Q. What strategies address discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Pharmacokinetic profiling : Assess metabolic stability using liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation).

- Formulation adjustments : Improve bioavailability via salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation.

- Dose-response recalibration : Conduct interspecies scaling (e.g., mouse-to-human) to reconcile efficacy thresholds .

Q. How can rotational isomerism of the sulfonyl group lead to contradictions in NMR spectral data?

- Dynamic NMR analysis : Perform variable-temperature NMR to detect slow interconversion of rotamers.

- Computational modeling : Use density functional theory (DFT) to predict predominant conformers and correlate with observed splitting patterns.

- Crystallography : Resolve ambiguity via single-crystal X-ray diffraction, as shown in analogous piperidine-sulfonyl structures .

Q. What computational methods predict the compound’s binding affinity to neurological targets like acetylcholinesterase (AChE)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with AChE’s catalytic site (e.g., π-π stacking with Trp86).

- Molecular dynamics (MD) : Analyze binding stability over 100-ns simulations in explicit solvent.

- Free-energy perturbation (FEP) : Quantify affinity differences between derivatives, inspired by donepezil analog studies .

Q. How can structural modifications improve metabolic stability indicated by in vitro liver microsome assays?

- Bioisosteric replacement : Substitute labile groups (e.g., ethylthiophene) with metabolically resistant motifs (e.g., trifluoromethyl).

- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolic hotspots to block enzyme access.

- Prodrug design : Mask polar groups (e.g., sulfonyl) with ester linkages for slow hydrolysis in vivo .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s antinociceptive activity across different assays?

- Assay standardization : Re-evaluate tail-flick (rodent) and hot-plate tests under identical dosing regimens.

- Off-target screening : Use kinase profiling panels to identify unintended interactions (e.g., COX-2 inhibition).

- Statistical rigor : Apply multivariate analysis to isolate variables (e.g., strain-specific pharmacokinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.